2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O3S2 and its molecular weight is 453.58. The purity is usually 95%.
BenchChem offers high-quality 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
This compound belongs to a class of pyrimidine derivatives, which have been synthesized and evaluated for their biological activities. For instance, Sondhi et al. (2009) synthesized a range of pyrimidine derivatives and screened them for anti-inflammatory and analgesic activities, finding some compounds with significant activity at certain doses (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009). Another study by Gangjee et al. (2009) designed and synthesized 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors, showing potential as antitumor agents (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Antitumor Activity
Hafez and El-Gazzar (2017) synthesized new derivatives of thieno[3,2-d]pyrimidine and evaluated their antitumor activity, finding several compounds with potent activity comparable to doxorubicin against various human cancer cell lines (Hafez & El-Gazzar, 2017).
Central Nervous System Depressant Activity
Manjunath et al. (1997) explored the synthesis of 2-chloromethyl 3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones and derivatives, evaluating them for central nervous system depressant activity and finding marked sedative actions in some compounds (Manjunath, Mohan, Naragund, & Shishoo, 1997).
Antimicrobial Evaluation
Gomha et al. (2018) synthesized [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, evaluating their antimicrobial activities and finding some derivatives with mild activities (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018). Hossan et al. (2012) also investigated pyrimidinone and oxazinone derivatives fused with thiophene rings for their antimicrobial properties, reporting good antibacterial and antifungal activities (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It’s known that the presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the enzyme . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways .
Pharmacokinetics
It’s known that the compound’s structure can influence its pharmacokinetic properties .
Result of Action
Compounds with similar structures have been shown to have various effects at the molecular and cellular levels .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-(2-bromoacetyl)thiophene with 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with N-(2,4,6-trimethylphenyl)acetamide in the presence of a coupling agent to yield the final product.", "Starting Materials": [ "2-(2-bromoacetyl)thiophene", "2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine", "N-(2,4,6-trimethylphenyl)acetamide", "Base", "Coupling agent" ], "Reaction": [ "Step 1: 2-(2-bromoacetyl)thiophene is reacted with 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine in the presence of a base to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with N-(2,4,6-trimethylphenyl)acetamide in the presence of a coupling agent to yield the final product.", "Overall reaction: 2-(2-bromoacetyl)thiophene + 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine + N-(2,4,6-trimethylphenyl)acetamide + Base + Coupling agent → 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide" ] } | |
Numéro CAS |
1260918-13-5 |
Formule moléculaire |
C23H23N3O3S2 |
Poids moléculaire |
453.58 |
Nom IUPAC |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C23H23N3O3S2/c1-14-11-15(2)20(16(3)12-14)24-19(27)13-26-18-7-10-31-21(18)22(28)25(23(26)29)8-6-17-5-4-9-30-17/h4-5,7,9-12H,6,8,13H2,1-3H3,(H,24,27) |
Clé InChI |
MECXSJYTWYTMQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.